

An In-depth Technical Guide to (2S,3S)-2-Amino-3-methoxybutanoic Acid

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: (2S,3S)-2-Amino-3-methoxybutanoic acid

Cat. No.: B017223

[Get Quote](#)

Prepared for: Researchers, Scientists, and Drug Development Professionals

Abstract

(2S,3S)-2-Amino-3-methoxybutanoic acid (CAS Number: 104195-80-4), a structurally unique non-proteinogenic amino acid, has emerged as a critical chiral building block in the synthesis of complex, biologically active molecules. As the O-methylated derivative of L-allothreonine, its distinct stereochemistry and functional group arrangement offer significant advantages in the design of novel therapeutics. This guide provides a comprehensive overview of its physicochemical properties, synthesis, analytical characterization, and applications, with a particular focus on its role in the development of potent anticancer agents. The methodologies and insights presented herein are intended to support researchers in the effective utilization of this versatile synthetic intermediate.

Introduction and Significance

(2S,3S)-2-Amino-3-methoxybutanoic acid is a derivative of butanoic acid featuring an amino group at the C2 position and a methoxy group at the C3 position, with both chiral centers in the (S) configuration. Unlike its hydroxylated counterpart, L-allothreonine, the O-methylation of the side chain imparts distinct properties, including altered polarity and hydrogen bonding capacity. These modifications are of particular interest in medicinal chemistry, where subtle structural changes can lead to significant improvements in a molecule's pharmacokinetic and pharmacodynamic profile.

The primary significance of **(2S,3S)-2-Amino-3-methoxybutanoic acid** lies in its incorporation into synthetic analogues of dolastatin 10, a highly potent antineoplastic pentapeptide.[1][2] Dolastatin 10 and its derivatives are powerful inhibitors of tubulin polymerization, a validated mechanism for inducing cell cycle arrest and apoptosis in cancer cells.[3] The use of **(2S,3S)-2-Amino-3-methoxybutanoic acid** and other non-natural amino acids allows for the fine-tuning of the pharmacological properties of these synthetic analogues, leading to the development of more effective and targeted cancer therapies, including antibody-drug conjugates (ADCs).[2]

Physicochemical and Spectroscopic Properties

A thorough understanding of the physicochemical properties of **(2S,3S)-2-Amino-3-methoxybutanoic acid** is essential for its effective use in synthesis and analysis. The key properties are summarized in the table below.

Property	Value	Source
CAS Number	104195-80-4	PubChem[4]
Molecular Formula	C ₅ H ₁₁ NO ₃	PubChem[4]
Molecular Weight	133.15 g/mol	PubChem[4]
IUPAC Name	(2S,3S)-2-amino-3-methoxybutanoic acid	PubChem[4]
Appearance	White crystalline powder or flakes	
Solubility	Soluble in water	
Optical Rotation	+25° to +29° (c=0.5, 6 N HCl)	

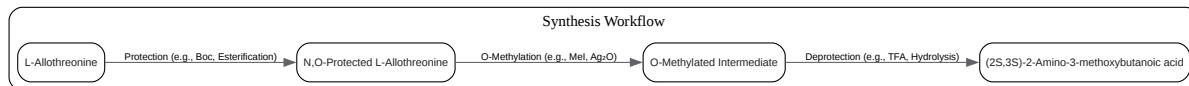
Spectroscopic Data:

While a definitive, published high-resolution spectrum for the unprotected amino acid is not readily available, based on the known spectra of L-allothreonine and related O-methylated amino acids, the following characteristic signals in ¹H NMR (in D₂O) can be anticipated:

- δ 4.0-4.2 ppm (d, 1H): Proton on the α-carbon (C2).

- δ 3.6-3.8 ppm (dq, 1H): Proton on the β -carbon (C3).
- δ 3.3-3.5 ppm (s, 3H): Protons of the methoxy group.
- δ 1.2-1.4 ppm (d, 3H): Protons of the methyl group at C4.

For ^{13}C NMR, the expected chemical shifts would be in the regions of:


- δ 170-175 ppm: Carboxylic acid carbon.
- δ 70-75 ppm: β -carbon (C3).
- δ 55-60 ppm: α -carbon (C2) and methoxy carbon.
- δ 15-20 ppm: Methyl carbon (C4).

Synthesis and Manufacturing

The synthesis of **(2S,3S)-2-Amino-3-methoxybutanoic acid** typically starts from the commercially available and relatively inexpensive amino acid, L-allothreonine. The key transformation is the stereoretentive methylation of the side-chain hydroxyl group. A general and effective strategy involves a two-step process of protection followed by methylation.

Synthetic Strategy Overview

The rationale behind a multi-step synthesis is to ensure selectivity. The amino and carboxylic acid functionalities of the starting L-allothreonine must be protected to prevent them from reacting during the O-methylation step. Following the methylation of the hydroxyl group, the protecting groups are removed to yield the final product.

[Click to download full resolution via product page](#)

General synthetic workflow for (2S,3S)-2-Amino-3-methoxybutanoic acid.

Illustrative Experimental Protocol

The following protocol is an illustrative example based on standard procedures for the protection and O-methylation of amino acids.

Step 1: Protection of L-Allothreonine

- Amino Group Protection: Dissolve L-allothreonine in a suitable solvent system (e.g., a mixture of dioxane and water). Add a base such as sodium bicarbonate, followed by the dropwise addition of di-tert-butyl dicarbonate (Boc_2O). Stir the reaction at room temperature until completion (monitored by TLC).
- Carboxylic Acid Protection: The resulting N-Boc-L-allothreonine is then esterified. A common method is to react it with a methylating agent like methyl iodide in the presence of a mild base such as potassium carbonate in a solvent like DMF.
- Purification: The fully protected intermediate, N-Boc-L-allothreonine methyl ester, is purified by column chromatography on silica gel.

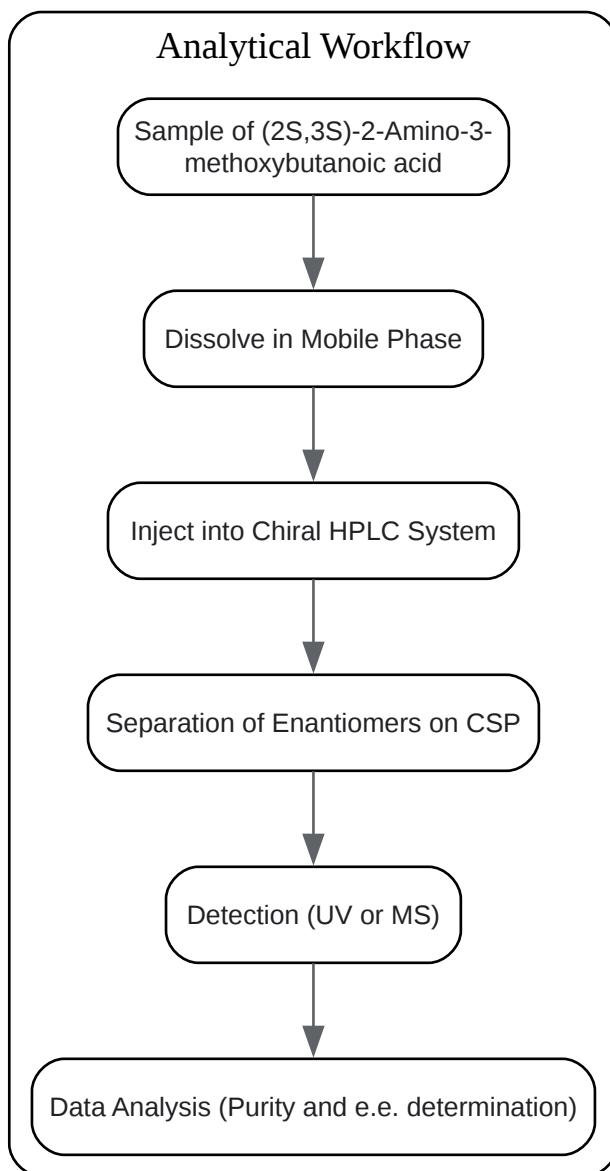
Step 2: O-Methylation

- Reaction Setup: Dissolve the purified, protected L-allothreonine in a suitable aprotic solvent (e.g., dichloromethane or DMF).
- Methylation: Add a methylating agent such as methyl iodide and a base that can activate the hydroxyl group. A common and effective base for this purpose is silver(I) oxide (Ag_2O), which acts as a mild base and a halide scavenger. The reaction is typically stirred at room temperature in the dark to prevent the light-induced decomposition of the silver salts.
- Workup and Purification: After the reaction is complete, the silver salts are removed by filtration. The filtrate is concentrated, and the resulting O-methylated intermediate is purified by column chromatography.

Step 3: Deprotection

- **Boc Group Removal:** The N-Boc group is removed under acidic conditions, typically by treating the intermediate with a solution of trifluoroacetic acid (TFA) in dichloromethane.
- **Ester Hydrolysis:** The methyl ester is then hydrolyzed to the carboxylic acid using a base such as lithium hydroxide (LiOH) in a mixture of THF and water.
- **Final Purification:** The final product, **(2S,3S)-2-Amino-3-methoxybutanoic acid**, is isolated and purified, often by ion-exchange chromatography or recrystallization.

Analytical Characterization


Ensuring the chemical and stereochemical purity of **(2S,3S)-2-Amino-3-methoxybutanoic acid** is paramount for its use in pharmaceutical synthesis. A combination of chromatographic and spectroscopic techniques is employed for its comprehensive characterization.

High-Performance Liquid Chromatography (HPLC)

Chiral HPLC is the method of choice for determining the enantiomeric purity of **(2S,3S)-2-Amino-3-methoxybutanoic acid**.

Illustrative Chiral HPLC Method:

- **Column:** A macrocyclic glycopeptide-based chiral stationary phase (CSP), such as an Astec CHIROBIOTIC T column, is often effective for the direct separation of underivatized amino acid enantiomers.
- **Mobile Phase:** A mixture of methanol, water, and a small amount of an acidic modifier like formic acid is a good starting point. The ratio of the organic modifier to the aqueous phase is a critical parameter for optimizing resolution.
- **Flow Rate:** 0.5 - 1.0 mL/min.
- **Detection:** UV detection at a low wavelength (e.g., 200-220 nm) or mass spectrometry (MS) for higher sensitivity and selectivity.

[Click to download full resolution via product page](#)

Workflow for the chiral HPLC analysis of (2S,3S)-2-Amino-3-methoxybutanoic acid.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is used to confirm the chemical structure of the molecule. Both ^1H and ^{13}C NMR are essential for full characterization. The expected chemical shifts are outlined in Section 2.

Mass Spectrometry (MS)

Mass spectrometry is used to confirm the molecular weight of the compound. High-resolution mass spectrometry (HRMS) can be used to confirm the elemental composition. The expected monoisotopic mass is 133.0739 g/mol .[\[4\]](#)

Applications in Drug Discovery and Development

The primary application of **(2S,3S)-2-Amino-3-methoxybutanoic acid** is as a specialized building block in the synthesis of complex peptides with therapeutic potential.

Dolastatin 10 Analogues

As previously mentioned, this O-methylated amino acid is a key component in the synthesis of analogues of dolastatin 10.[\[1\]](#)[\[2\]](#) These synthetic peptides, often referred to as auristatins, are highly cytotoxic and are used as payloads in antibody-drug conjugates (ADCs). The inclusion of non-natural amino acids like **(2S,3S)-2-Amino-3-methoxybutanoic acid** can:

- Enhance Metabolic Stability: The methoxy group can protect the side chain from enzymatic degradation, increasing the *in vivo* half-life of the peptide.
- Modulate Lipophilicity: The change from a hydroxyl to a methoxy group alters the polarity of the molecule, which can affect its cell permeability and overall pharmacokinetic properties.
- Fine-tune Binding Interactions: The stereochemistry and functionality of the amino acid can influence how the final peptide binds to its biological target (tubulin), potentially leading to increased potency or an altered activity profile.

Other Potential Applications

The unique structural features of **(2S,3S)-2-Amino-3-methoxybutanoic acid** make it a valuable building block for the synthesis of other complex natural products and their analogues, as well as for the creation of novel peptide-based therapeutics beyond the dolastatins.

Biological Activity

There is currently no significant evidence to suggest that **(2S,3S)-2-Amino-3-methoxybutanoic acid** possesses potent biological activity on its own. Its utility in drug discovery is primarily as a structural component that contributes to the overall activity of a larger molecule. The modification of peptides with N-methylated or O-methylated amino acids

is a well-established strategy to improve their drug-like properties, such as resistance to proteolysis and enhanced membrane permeability.[1][5]

Safety and Handling

As with all laboratory chemicals, **(2S,3S)-2-Amino-3-methoxybutanoic acid** should be handled with appropriate care.

- Personal Protective Equipment (PPE): Wear safety glasses, gloves, and a lab coat when handling the compound.
- Handling: Avoid inhalation of dust and contact with skin and eyes. Work in a well-ventilated area or a fume hood.
- Storage: Store in a tightly sealed container in a cool, dry place.
- Disposal: Dispose of in accordance with local, state, and federal regulations.

Conclusion

(2S,3S)-2-Amino-3-methoxybutanoic acid is a valuable and specialized chiral building block with significant applications in medicinal chemistry and drug development. Its unique stereochemistry and O-methylated side chain make it a key component in the synthesis of potent anticancer agents, most notably analogues of dolastatin 10. This guide has provided a comprehensive overview of its properties, synthesis, and analysis, offering a foundation for researchers to effectively utilize this important compound in the pursuit of novel therapeutics.

References

- Di Gioia, M. L., Leggio, A., Malagrinò, F., Romio, E., Siciliano, C., & Liguori, A. (2016). N-Methylated α -Amino Acids And Peptides: Synthesis And Biological Activity. *Mini Reviews in Medicinal Chemistry*, 16(9), 683-690.
- ResearchGate. (2016). N-Methylated α -Amino Acids And Peptides: Synthesis And Biological Activity.
- Luesch, H., et al. (2024). Biosynthesis of Dolastatin 10 in Marine Cyanobacteria, a Prototype for Multiple Approved Cancer Drugs. National Institutes of Health.
- Maderna, A., et al. (2018). Discovery of Dolastatinol: A Synthetic Analog of Dolastatin 10 and Low Nanomolar Inhibitor of Tubulin Polymerization. National Institutes of Health.

- NINGBO INNO PHARMCHEM CO.,LTD. (2025). The Importance of N-Methylated Amino Acids: Focusing on Fmoc-N-Me-D-Ala-OH in Research.
- Maderna, A., et al. (2017). Synthesis and Evaluation of Dolastatin 10 Analogues Containing Heteroatoms on the Amino Acid Side Chains. PubMed.
- PubChem. (n.d.). **(2S,3S)-2-Amino-3-methoxybutanoic acid**.
- ResearchGate. (2020). Biological Activity of Complexes of Some Amino Acid: Review.
- Phenomenex. (n.d.). Chiral HPLC Separations.
- Honarparvar, B., et al. (2014). The effect of N-methylation of amino acids (Ac-X-OMe) on solubility and conformation: a DFT study. Organic & Biomolecular Chemistry.
- LCGC International. (2014). Improved Chiral Separations for Enantiopure D- and L-Amino Acids.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

Sources

- 1. benthamdirect.com [benthamdirect.com]
- 2. Synthesis and Evaluation of Dolastatin 10 Analogues Containing Heteroatoms on the Amino Acid Side Chains - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Allothreonine, L- | C4H9NO3 | CID 99289 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. (2S,3S)-2-Amino-3-methoxybutanoic acid | C5H11NO3 | CID 151207 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- To cite this document: BenchChem. [An In-depth Technical Guide to (2S,3S)-2-Amino-3-methoxybutanoic Acid]. BenchChem, [2026]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b017223#2s-3s-2-amino-3-methoxybutanoic-acid-cas-number-104195-80-4>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com